(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C9H20N2O2. It is a derivative of ethylene diamine and is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals, polymers, and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-hydroxyethylamine with tert-butyl carbamate under controlled conditions. The reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) , to facilitate the formation of the carbamate ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbamic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Carbamic Acid Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of drug delivery systems.
Industry: Applied in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a prodrug , undergoing enzymatic or chemical transformation in the body to release active pharmaceutical ingredients. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or enzyme inhibition.
Comparison with Similar Compounds
tert-Butyl carbamate
N-Boc-protected amines
2-hydroxyethylamine
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxy-3-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFFBNYSBJJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146063 | |
Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-32-9 | |
Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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